molecular formula C16H15BrO3 B6325911 Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate CAS No. 2432848-62-7

Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate

Cat. No.: B6325911
CAS No.: 2432848-62-7
M. Wt: 335.19 g/mol
InChI Key: FMHVCTBWPDREKQ-UHFFFAOYSA-N
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Description

Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate ( 2432848-62-7) is a brominated aromatic ester of significant interest in organic synthesis and scientific research. With a molecular formula of C16H15BrO3 and a molecular weight of 335.19 g/mol, this compound features a benzoate backbone substituted with a benzyloxy group at position 2, a bromine atom at position 3, and a methyl group at position 5 . This specific arrangement makes it a valuable synthetic intermediate, particularly in the development of pharmaceuticals, agrochemicals, and functional materials . The reactivity of this compound is strongly influenced by the electron-withdrawing bromine atom and the steric effects of the adjacent benzyloxy group . It serves as a versatile building block in various chemical transformations, including nucleophilic aromatic substitution, where the bromine can be replaced by various nucleophiles such as amines or thiols . Other common reactions include oxidation of the benzyloxy group and reduction of the bromine atom . In scientific research, it is investigated as a precursor for drug candidates and is explored for potential biological activities, including antimicrobial and anticancer properties . Preliminary in vitro studies suggest it exhibits cytotoxic effects on certain cancer cell lines, such as breast cancer MCF-7 cells, potentially through the induction of apoptosis via modulation of Bcl-2 family proteins . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 3-bromo-5-methyl-2-phenylmethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO3/c1-11-8-13(16(18)19-2)15(14(17)9-11)20-10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMHVCTBWPDREKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OCC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate typically involves the esterification of 2-(benzyloxy)-3-bromo-5-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Types of Reactions:

    Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Sodium azide (NaN3) or thiourea in polar aprotic solvents like dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of methyl 2-(benzyloxy)-5-methylbenzoate.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of drug candidates with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the benzyloxy and bromine groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Structural Analogues

Key structural differences among similar compounds lie in substituent positions and functional groups:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Properties/Applications Evidence ID
Methyl 2-bromo-5-methoxybenzoate Br (2), OMe (5) C₉H₉BrO₃ 245.08 271 Higher boiling point due to methoxy group; used in heterocycle synthesis
Methyl 3-bromo-5-methylbenzoate Br (3), Me (5) C₉H₉BrO₂ 229.08 N/A Simplified structure; lacks benzyloxy, enhancing solubility in non-polar solvents
Benzyl 5-bromo-2-hydroxybenzoate Br (5), OH (2), Bn ester C₁₄H₁₁BrO₃ 307.14 N/A Hydroxyl group increases hydrogen-bonding potential; benzyl ester may improve stability
5-Bromo-2-[(3-methylbenzyl)oxy]benzoyl chloride Br (5), 3-Me-BnO (2), Cl C₁₅H₁₂BrClO₂ 339.61 N/A Reactive acyl chloride derivative; used in peptide coupling or polymer synthesis
Methyl 4-bromo-2-methoxybenzoate Br (4), OMe (2) C₉H₉BrO₃ 245.08 N/A Methoxy at position 2 alters electronic effects compared to benzyloxy
Key Observations:
  • Substituent Position : Bromine at position 3 (target compound) vs. position 4 or 5 in others significantly impacts electronic distribution and reactivity.
  • Functional Groups : Benzyloxy groups (target compound) enhance steric bulk compared to methoxy or hydroxyl groups, affecting reaction kinetics in nucleophilic substitutions .
  • Ester Type : Methyl esters (target compound) vs. benzyl esters (e.g., Benzyl 5-bromo-2-hydroxybenzoate) influence hydrolysis rates and stability under basic conditions .

Physical and Chemical Properties

  • Boiling Points : Methyl 2-bromo-5-methoxybenzoate exhibits a high boiling point (271°C), attributed to the methoxy group’s polarity . The target compound’s benzyloxy group likely reduces volatility compared to methoxy analogues.
  • Hazards : Brominated benzoates (e.g., Methyl 3-bromo-4-methylbenzoate) are classified as irritants (skin, eyes) , suggesting similar handling precautions for the target compound.

Industrial and Research Relevance

  • Pharmaceutical Intermediates : Methyl 3-bromo-5-methylbenzoate (CAS 478375-40-5) is used in antitumor agent synthesis , while the target compound’s benzyloxy group may enhance bioavailability in drug candidates.
  • Specialty Chemicals : Derivatives like 5-bromo-2-[(3-methylbenzyl)oxy]benzoyl chloride are valuable for synthesizing bioactive polymers or agrochemicals .

Biological Activity

Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate (CAS No. 2432848-62-7) is a chemical compound that has garnered attention for its potential biological activities. This article provides an in-depth review of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzyloxy group and a bromine atom, which are critical for its biological activity. The molecular formula is C16H17BrO3C_{16}H_{17}BrO_3, and it possesses a molecular weight of approximately 351.21 g/mol.

Biological Activity Overview

The biological activities of this compound include:

  • Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells.
  • Antimicrobial Properties : The compound has shown potential as an antimicrobial agent against several bacterial strains.
  • Anti-inflammatory Effects : Research suggests that it may modulate inflammatory pathways, contributing to its therapeutic potential.

Anticancer Activity

Recent studies have assessed the anticancer properties of this compound through in vitro assays. For instance, the compound was tested against the MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The findings are summarized in the table below:

Cell Line IC50 (µM) Mechanism of Action
MCF-715.2 ± 1.5Induction of apoptosis via Bcl-2 family modulation
A54918.7 ± 2.0Inhibition of cell proliferation

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound's mechanism involves the modulation of apoptotic pathways, particularly through the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2 .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial efficacy. In a study assessing its activity against various bacterial strains, the results were as follows:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Experimental models have shown that it can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating a potential role in inflammatory disease management.

Case Studies and Research Findings

  • Case Study on Cancer Cell Lines : A study involving MCF-7 cells demonstrated that treatment with this compound led to significant apoptosis, evidenced by increased caspase activity and morphological changes consistent with programmed cell death .
  • Antimicrobial Efficacy Assessment : In a comparative study, this compound was found to be more effective than standard antibiotics against certain strains of bacteria, highlighting its potential as a lead compound for drug development .
  • Inflammatory Pathway Modulation : Research indicated that this compound reduces NF-kB activation in macrophages, suggesting a mechanism through which it exerts anti-inflammatory effects.

Q & A

Q. What are the key considerations for optimizing the synthesis of Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate to improve yield and purity?

To optimize synthesis, focus on:

  • Reaction Conditions : Use catalysts like palladium or copper for bromination and benzyloxy group introduction. Temperature control (e.g., 60–80°C) minimizes side reactions .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) effectively isolates the product. Recrystallization from ethanol/water enhances purity .
  • Functional Group Protection : Protect hydroxyl groups during benzylation to prevent unwanted substitutions .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting data be resolved?

  • NMR : 1^1H and 13^13C NMR confirm substitution patterns (e.g., benzyloxy at C2, bromine at C3). Use DEPT-135 to distinguish CH3_3 groups at C5 .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C16_{16}H15_{15}BrO3_3, ~335.2 g/mol) and isotopic patterns for bromine .
  • Resolution of Conflicts : Combine 2D NMR (COSY, HSQC) with computational modeling (DFT) to resolve ambiguities in overlapping signals .

Q. How does the bromine substituent at position 3 influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

The bromine atom acts as a strong electron-withdrawing group, activating the aromatic ring for NAS. However, steric hindrance from the benzyloxy group at C2 directs nucleophiles to para positions (C4 or C6). Use polar aprotic solvents (DMF, DMSO) and mild bases (K2_2CO3_3) to enhance reaction efficiency .

Advanced Research Questions

Q. What experimental and computational strategies can elucidate the structure-activity relationship (SAR) of derivatives for antimicrobial activity?

  • Derivative Synthesis : Introduce substituents at C4 (e.g., nitro, amino) and compare bioactivity. Use Suzuki-Miyaura coupling for aryl group diversification .
  • In Silico Modeling : Perform molecular docking (e.g., with bacterial enoyl-ACP reductase) to predict binding affinities. Validate predictions via MIC assays against Gram-positive pathogens .
  • Comparative Analysis : Benchmark against analogs like Methyl 5-bromo-2-methylbenzoate (limited activity) to identify critical functional groups .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) across similar benzoate derivatives?

  • Assay Standardization : Use consistent microbial strains (e.g., S. aureus ATCC 25923) and cell lines (e.g., HeLa) to minimize variability .
  • Mechanistic Studies : Conduct transcriptomic profiling to identify target pathways. For example, ROS induction may explain divergent activities in cancer vs. bacterial cells .
  • Meta-Analysis : Cross-reference data from EPA DSSTox and PubChem to identify outliers due to impurities or assay conditions .

Q. What methodologies are effective for studying the compound’s stability under varying pH and temperature conditions?

  • Accelerated Stability Testing : Incubate samples at 40°C/75% RH and analyze degradation via HPLC. Acidic conditions (pH < 3) hydrolyze the ester group, while alkaline conditions (pH > 9) cleave the benzyloxy moiety .
  • Kinetic Modeling : Use Arrhenius plots to predict shelf life. Activation energy (Ea_a) calculations reveal dominant degradation pathways .

Q. How can computational tools predict the compound’s metabolic fate in enzymatic studies?

  • ADMET Prediction : Tools like SwissADME estimate cytochrome P450 interactions and metabolite formation (e.g., demethylation at the ester group) .
  • Enzyme Docking : Simulate interactions with human carboxylesterases (CES1/CES2) to identify hydrolysis sites. Validate with LC-MS/MS metabolite profiling .

Methodological Guidance Table

Research ObjectiveRecommended TechniquesKey Evidence
Synthetic OptimizationPd-catalyzed cross-coupling, recrystallization
Structural Elucidation2D NMR, HRMS, DFT modeling
Biological SARMolecular docking, MIC assays
Stability AnalysisHPLC, Arrhenius kinetics

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